molecular formula C8H12Cl2N2O2S B2454165 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-79-3

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2454165
CAS RN: 1245823-79-3
M. Wt: 271.16
InChI Key: YKMMIGWTQNEYBH-UHFFFAOYSA-N
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Description

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H12Cl2N2O2S . It belongs to the class of pyrazoles, which are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems .


Synthesis Analysis

Pyrazoles, including 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method involves the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Mechanism of Action

While the specific mechanism of action for 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is not mentioned in the search results, pyrazoles are known to have multiple biological activities. They are frequently used as scaffolds in the synthesis of bioactive chemicals .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research, particularly in the development of new synthetic methodologies and the exploration of their biological activity .

properties

IUPAC Name

2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMMIGWTQNEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

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